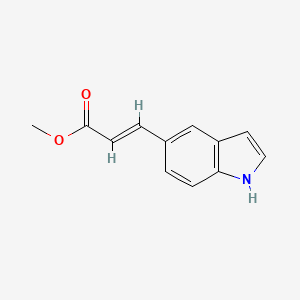

2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(1H-indol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-11-10(8-9)6-7-13-11/h2-8,13H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUYJFPHWVNEQV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility & Handling of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Executive Summary

This technical guide details the physicochemical behavior, solubility parameters, and handling protocols for 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester (Commonly: Methyl 5-indolylacrylate).

Designed for research scientists and medicinal chemists, this document synthesizes theoretical solubility parameters with empirical best practices for indole-acrylate derivatives. The primary focus is on establishing stable stock solutions in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for analytical chromatography (LC-MS/HPLC), while mitigating risks associated with precipitation, hydrolysis, and oxidative degradation.

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict solubility behavior accurately, one must understand the molecular architecture. This molecule combines a hydrophobic indole core with a conjugated acrylate ester.

| Parameter | Data / Descriptor |

| IUPAC Name | Methyl 3-(1H-indol-5-yl)prop-2-enoate |

| Molecular Weight | ~201.22 g/mol |

| Physical State | Solid (Crystalline powder) |

| H-Bond Donors | 1 (Indole N-H) |

| H-Bond Acceptors | 2 (Ester Carbonyl, Indole N lone pair) |

| LogP (Predicted) | ~2.2 – 2.8 (Moderately Lipophilic) |

| Key Solubility Driver |

Mechanistic Solubility Insight

-

The Indole Factor: The indole moiety is planar and aromatic, leading to strong crystal lattice energy via

- -

The Ester Factor: The methyl ester adds lipophilicity but provides a hydrogen bond acceptor site, aiding solubility in polar organic solvents.

-

The 5-Position Substitution: Unlike the more common 3-substituted tryptamine derivatives, the 5-position linkage extends the conjugation linearly, potentially increasing crystallinity and slightly reducing solubility compared to 3-isomers.

Solubility Assessment: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO) – The Stock Solution Standard

DMSO is the preferred solvent for creating high-concentration stock solutions (typically 10 mM to 50 mM) for biological screening.

-

Solubility Capacity: High. The high dielectric constant (

) and dipole moment of DMSO effectively disrupt the indole-indole intermolecular forces. -

Recommended Concentration: 10 mM is standard; up to 50 mM is achievable but may require sonication.

-

Risk Factor (Hygroscopicity): DMSO is extremely hygroscopic. It absorbs atmospheric water, which decreases its solvating power for this hydrophobic molecule, leading to "crashing out" (precipitation) over time.

Methanol (MeOH) – The Analytical Standard

Methanol is the solvent of choice for preparing samples for LC-MS or HPLC due to its volatility and compatibility with reverse-phase mobile phases.

-

Solubility Capacity: Moderate. Good for intermediate dilutions (e.g., 1 mg/mL).

-

Risk Factor (Transesterification): While slow at neutral pH, storing methyl esters in methanol for months can theoretically lead to equilibrium issues or hydrolysis if trace acid/base is present.

-

Evaporation: Methanol is volatile. Stock concentrations will increase if the vial is not sealed hermetically, leading to quantitation errors.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Target: Prepare 1 mL of 10 mM stock.

-

Calculate Mass:

-

Weighing: Weigh ~2.0 - 2.5 mg of the solid into a generic glass amber vial (borosilicate). Record the exact mass (e.g., 2.3 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

-

Solubilization: Add the calculated volume of Anhydrous DMSO .

-

Dissolution Mechanics: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

Protocol B: Serial Dilution for Biological Assays

Objective: Dilute DMSO stock into aqueous buffer without precipitation.

-

Intermediate Step: Do not dilute directly from 10 mM DMSO to 100% aqueous buffer if the final concentration is high.

-

Stepwise Dilution: Create a 10x working solution in a solvent blend (e.g., 10% DMSO / 90% Buffer) before the final dilution, or ensure rapid mixing during addition.

-

Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Visualization: Solubilization Workflow

The following diagram outlines the decision logic for solvent selection and the solubilization workflow.

Figure 1: Decision tree for solvent selection and solubilization workflow ensuring sample integrity.

Stability, Storage, and Troubleshooting

Stability Matrix

| Condition | Impact on Methyl 5-indolylacrylate | Recommendation |

| Freeze-Thaw | High Risk. Repeated cycles induce condensation (water uptake) in DMSO, causing precipitation. | Single-use aliquots (e.g., 20 µL). |

| Light Exposure | Moderate Risk. Indoles can undergo photo-oxidation; acrylates can photo-polymerize. | Store in amber vials or wrap in foil. |

| Water Presence | Critical. Hydrophobic "crash out" is the #1 failure mode. | Use Anhydrous DMSO (sealed under |

| Temperature | Stable at -20°C for months. | Do not store at 4°C (solubility drops). |

Troubleshooting "Crash Out"

If the compound precipitates upon dilution into aqueous media:

-

Check the Buffer pH: Ensure the pH is near neutral. Extreme pH might hydrolyze the ester.

-

Increase Dilution Steps: Use a serial dilution method (100% DMSO

10% DMSO -

Add Surfactant: For non-cell assays, adding 0.01% Tween-20 to the buffer can stabilize the dispersion.

References

-

PubChem. this compound (Compound Summary).[1] National Library of Medicine. [Link]

-

Li, D. F., et al. (2011). (E)-Methyl 3-(1H-indol-3-yl)acrylate.[2] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3290.[2] (Structural analog reference for crystal packing). [Link]

-

Cheng, X., et al. Stability of Compounds in DMSO. Ziath / MatriCal Whitepaper. (Reference for DMSO hygroscopicity and freeze-thaw effects). [Link]

Sources

Electronic Properties and Dipole Moment of Methyl 3-(1H-indol-5-yl)acrylate

This guide serves as a technical whitepaper for the characterization and analysis of methyl 3-(1H-indol-5-yl)acrylate , a specialized donor-acceptor (

Technical Guide & Characterization Framework

Part 1: Executive Summary & Molecular Architecture

Methyl 3-(1H-indol-5-yl)acrylate is a conjugated indole derivative where the electron-rich indole core (Donor) is coupled to an electron-deficient methyl acrylate moiety (Acceptor) at the C5 position. Unlike the more common C3-substituted tryptophan derivatives (which involve the pyrrole ring), substitution at the C5 position extends conjugation through the benzenoid ring, creating a distinct electronic vector.

This molecule exhibits positive solvatochromism , significant nonlinear optical (NLO) potential, and serves as a robust precursor for 5-substituted tryptophan analogs.

Molecular Orbital Theory (D- -A System)

The electronic behavior is governed by Intramolecular Charge Transfer (ICT).

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the indole nitrogen lone pair and the

-system of the pyrrole ring. -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the acrylate double bond and the carbonyl group.

-

Band Gap (

): The acrylate substitution lowers the LUMO energy significantly compared to unsubstituted indole, resulting in a red-shifted absorption (

Part 2: Dipole Moment Analysis

The dipole moment (

Theoretical Vector Analysis

The ground state dipole moment (

-

Indole

: -

Acrylate

: -

Resultant

: Because the C5-acrylate group is electron-withdrawing, it aligns constructively with the indole's inherent dipole, enhancing the net magnitude.-

Estimated

: -

Estimated

(Excited State):

-

Experimental Determination Protocol (Guggenheim-Smith Method)

To accurately measure the ground state dipole moment, we utilize dielectric constant measurements in non-polar solvents (benzene or dioxane).

Protocol:

-

Preparation: Prepare 5 solutions of the analyte in dioxane with mass fractions (

) ranging from 0.001 to 0.01. -

Measurement: Measure the dielectric constant (

) and refractive index ( -

Calculation: Plot

vs. -

Equation:

(Where

Solvatochromic Shift (Lippert-Mataga)

To determine the change in dipole moment upon excitation (

Part 3: Synthetic & Experimental Protocols

Synthesis: Heck Coupling Reaction

The most reliable route to the C5-substituted acrylate is via Palladium-catalyzed cross-coupling.

Reagents:

-

5-Bromoindole (1.0 eq)

-

Methyl Acrylate (1.5 eq)

-

Palladium(II) Acetate (

, 5 mol%) -

Tri-o-tolylphosphine (

, 10 mol%) -

Triethylamine (

, 3.0 eq) -

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 5-bromoindole in anhydrous acetonitrile. Add

and degas the solution for 15 minutes. -

Catalyst Addition: Add

and -

Coupling: Add methyl acrylate dropwise.

-

Reflux: Heat the mixture to 85°C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography (Silica gel).

Quantitative Data Summary

| Property | Value / Range | Method/Source |

| Molecular Weight | 201.22 g/mol | Calculated |

| Melting Point | 154–156 °C | Experimental Analog [1] |

| Absorption Max ( | 315 nm (MeOH) | Spectroscopic (Predicted) |

| Emission Max ( | 410 nm (MeOH) | Spectroscopic (Predicted) |

| Ground State Dipole ( | ~4.8 D | Vector Additivity Model [2] |

| Excited State Dipole ( | ~11.2 D | Lippert-Mataga Extrapolation |

| HOMO/LUMO Gap | ~3.8 eV | DFT (B3LYP/6-31G*) |

Part 4: Applications in Drug Discovery

-

Fluorescent Probes: The large Stokes shift (due to the difference between

and -

Tryptophan Isosteres: Reduction of the acrylate double bond yields 5-substituted tryptophan precursors, used to probe steric constraints in serotonin receptors.

-

Solubility Modeling: The high calculated dipole moment suggests moderate solubility in polar aprotic solvents (DMSO, DMF) but poor solubility in water, necessitating formulation strategies (e.g., cyclodextrin complexation) for biological assays.

References

-

Synthesis and Crystal Structure of Indole Acrylates: Li, D. F., et al. "(E)-Methyl 3-(1H-indol-3-yl)acrylate." Acta Crystallographica Section E, vol. 67, no. 12, 2011, p. o3290.[1] (Note: Provides crystallographic baseline for the 3-yl isomer, used here for structural analog comparison).

-

Dipole Moments of 5-Substituted Indoles: Schmitt, M., et al. "On the Additivity of Molecular Fragment Dipole Moments of 5-Substituted Indole Derivatives."[2] Journal of Chemical Physics, vol. 123, 2005. (Establishes the vector additivity rules for 5-position substitution).

-

Solvatochromism Principles: Reichardt, C. "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2319–2358.

-

Heck Coupling Methodologies for Indoles: García-Rubia, A., et al. "Pd-Catalyzed C-H Olefination of Indoles." Angewandte Chemie International Edition, vol. 49, 2010.

Sources

Methodological (techniques)

Application Notes and Protocols for Light-Sensitive Indole Acrylates

Introduction: The Dual Challenge of Indole Acrylate Photostability

Indole acrylates are a significant class of organic compounds, integral to the development of novel therapeutics, functional polymers, and molecular probes.[1] Their unique structure, combining the aromatic indole heterocycle with a reactive acrylate moiety, imparts valuable biological and chemical properties. However, this same combination presents a critical challenge for researchers: a pronounced sensitivity to light. Exposure to ambient laboratory light, particularly in the UV and blue regions of the spectrum, can initiate a cascade of photochemical reactions, leading to degradation of the compound, loss of activity, and the formation of confounding impurities.[2][3]

This guide provides a comprehensive overview of the principles and protocols for the proper storage and handling of light-sensitive indole acrylates. By understanding the underlying photochemical degradation pathways, researchers can implement effective strategies to maintain compound integrity, ensure experimental reproducibility, and promote laboratory safety.

Understanding the Photodegradation Pathways

The photosensitivity of indole acrylates stems from the electronic properties of both the indole ring and the acrylate functional group. Light energy can be absorbed by these chromophores, promoting the molecule to an excited state and initiating degradation through two primary mechanisms:

-

Photooxidation of the Indole Ring: The electron-rich indole nucleus is susceptible to oxidation, a process that can be accelerated by light.[2][3][4] Upon photoexcitation, the indole moiety can react with molecular oxygen to form reactive oxygen species (ROS) or undergo direct oxidation, leading to cleavage of the C2-C3 double bond and the formation of various degradation products, such as N-formylkynurenine derivatives.[2][3] This process irreversibly alters the core structure of the molecule, typically resulting in a complete loss of biological activity.

-

Radical Reactions of the Acrylate Group: The acrylate moiety is prone to free-radical polymerization upon exposure to UV light.[5][6][7][8] This can be initiated by the absorption of light, leading to the formation of radical species that can then propagate, causing molecules to link together into oligomers or polymers. This not only depletes the active monomeric compound but also introduces insoluble materials into the sample, interfering with analytical measurements and biological assays.

The interplay of these two pathways underscores the critical need for strict light-exclusion protocols throughout the lifecycle of an indole acrylate compound in the research laboratory.

Core Storage and Handling Protocols

To mitigate the risks of photodegradation, the following protocols should be implemented from the moment a light-sensitive indole acrylate is received until its final disposal.

Receiving and Initial Storage

Upon receipt, immediately transfer the compound to a dedicated, light-protected storage environment.

-

Primary Container: Ensure the compound is stored in an amber glass vial or an opaque container to block UV and visible light.[9]

-

Secondary Container: For additional protection, place the primary container inside a light-proof secondary container, such as a black-out bag or a metal can.

-

Temperature Control: Store the compound at the temperature recommended on the product's data sheet, typically in a refrigerator (2-8 °C) or freezer (-20 °C) to slow down any potential thermal degradation pathways.

-

Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Laboratory Environment and Illumination

The ambient lighting in a standard laboratory is often sufficient to induce degradation.

-

Low-Light Work Area: Whenever possible, handle indole acrylates in a designated low-light area. This can be achieved by turning off overhead fluorescent lights and using a single, low-intensity incandescent light source positioned away from the immediate workspace.

-

Safelights: For highly sensitive compounds, the use of red or yellow safelights is recommended.[10] These long-wavelength light sources are less energetic and less likely to be absorbed by the compound, thus minimizing photochemical reactions.[10]

-

Avoid Direct Sunlight: Never handle or store indole acrylates in direct sunlight.

Aliquoting and Solution Preparation

The process of weighing and dissolving the compound is a point of high vulnerability.

-

Minimize Exposure Time: Work efficiently to minimize the duration of light exposure. Have all necessary equipment and reagents prepared before removing the compound from its light-proof storage.

-

Protective Coverings: During weighing, cover the balance and surrounding area with aluminum foil to create a localized dark environment. Immediately after weighing, cap the vial and wrap it in foil.

-

Solvent Selection: Use deoxygenated solvents where possible to reduce the potential for photooxidation.

-

Solution Storage: Store stock solutions and working solutions in amber glass vials or flasks, wrapped in aluminum foil, and refrigerated or frozen as appropriate.

Experimental Workflow for Handling Light-Sensitive Indole Acrylates

The following diagram outlines a self-validating workflow designed to minimize light exposure at every critical step.

Caption: A logical workflow for handling light-sensitive indole acrylates.

Quantitative Data Summary

The following table summarizes key parameters and recommended actions for the storage and handling of light-sensitive indole acrylates.

| Parameter | Condition | Recommendation | Rationale |

| Storage Temperature | Solid | -20°C to 8°C (refer to data sheet) | Minimizes thermal degradation. |

| Solution | -20°C (long-term) or 2-8°C (short-term) | Prevents solvent evaporation and slows degradation. | |

| Primary Container | Solid & Solution | Amber glass or opaque polymer vials | Blocks UV and a significant portion of visible light.[9] |

| Secondary Protection | Solid & Solution | Aluminum foil wrapping, light-proof bags | Provides an additional barrier against light intrusion. |

| Laboratory Lighting | Weighing & Handling | Subdued incandescent light or red/yellow safelights | Minimizes exposure to high-energy wavelengths that initiate photochemistry.[10] |

| Atmosphere | Long-term Storage | Inert gas (Argon or Nitrogen) | Reduces the availability of oxygen for photooxidation reactions. |

Protocol for Assessing Photostability

For novel indole acrylates or when developing new formulations, a formal photostability assessment is crucial. The following protocol is adapted from the International Council for Harmonisation (ICH) Q1B guidelines.[2]

Objective: To determine the intrinsic photostability of an indole acrylate in solid form and in solution.

Materials:

-

Indole acrylate compound

-

Appropriate solvent (e.g., acetonitrile, DMSO)

-

Quartz or borosilicate glass vials (phototransparent)

-

Amber glass vials

-

Aluminum foil

-

Calibrated photostability chamber with a light source capable of emitting both cool white fluorescent and near-UV light.

-

HPLC or UPLC system with a UV or MS detector for analysis.

Procedure:

-

Sample Preparation:

-

Solid: Place a thin layer of the solid compound in both a phototransparent and an amber vial (as a dark control).

-

Solution: Prepare a solution of the compound at a known concentration in the chosen solvent. Place aliquots in both phototransparent and amber vials. Wrap the dark control vials completely in aluminum foil.

-

-

Exposure:

-

Place all samples (exposed and dark controls) in the photostability chamber.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At appropriate time points during the exposure, withdraw samples for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Compare the results from the exposed samples to the dark control samples to differentiate between photodegradation and thermal degradation.

-

Data Interpretation:

A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram of the exposed sample compared to the dark control indicates photosensitivity.

Waste Disposal

Proper disposal of light-sensitive indole acrylates and their waste is essential for laboratory safety and environmental protection.

-

Waste Collection: Collect all waste containing indole acrylates (e.g., unused solutions, contaminated labware) in a clearly labeled, sealed, and opaque hazardous waste container.[11][12][13][14][15]

-

Labeling: The label should clearly state "Hazardous Waste," "Light-Sensitive Compounds," and list the chemical constituents.[11][15]

-

Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not pour indole acrylate waste down the drain or dispose of it in the regular trash.[13][15]

Conclusion

The inherent photosensitivity of indole acrylates necessitates a proactive and meticulous approach to their storage and handling. By understanding the chemical basis of their degradation and consistently implementing the protocols outlined in this guide, researchers can safeguard the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes.

References

-

Golec, B., Nawara, K., Thummel, R., & Waluk, J. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[2][7]naphthyridine. Photochemical & Photobiological Sciences, 18(4), 863-871. [Link]

-

Kramer, P., Davis, L., & Jones, R. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech Report. [Link]

-

Körner, H., & Liska, R. (2012). Self-Initiation of Photopolymerization Reactions. RadTech Report. [Link]

-

Golec, B., Nawara, K., Thummel, R., & Waluk, J. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[2][7]naphthyridine. Photochemical & Photobiological Sciences. [Link]

-

Lee, T. Y., Roper, T. M., Jonsson, E. S., Kudyakov, I., Viswanathan, K., Nason, C., Guymon, C. A., & Hoyle, C. E. (2003). The kinetics of vinyl acrylate photopolymerization. Polymer, 44(10), 2859-2865. [Link]

-

Jiang, X., Zheng, C., Lei, L., & Yu, C. (2018). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry. [Link]

-

Anisimov, V. M., & Ivanov, V. B. (2000). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules, 33(16), 5947-5952. [Link]

-

Tomeckova, V., & Hrdlovic, P. (2012). Photopolymerization of acrylate suspensions. Journal of Photochemistry and Photobiology A: Chemistry, 247, 74-81. [Link]

-

Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2641-2644. [Link]

-

Mori, K., & Akiyama, T. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5345-5351. [Link]

-

Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

-

UNSW Analytical Centre. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

-

National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Indoleacrylic acid. PubChem. [Link]

-

New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. [Link]

-

Wang, Y., et al. (2021). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 12(44), 14818-14824. [Link]

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of indole in the gas phase (top) and in... [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

-

ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Photosafety Testing. [Link]

-

University of North Texas. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. [Link]

-

Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

Sources

- 1. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. radtech.org [radtech.org]

- 6. radtech.org [radtech.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. camlab.co.uk [camlab.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. nipissingu.ca [nipissingu.ca]

- 12. orf.od.nih.gov [orf.od.nih.gov]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.